molecular formula C10H14FN B1397414 1-(3-Fluorophenyl)butan-1-amine CAS No. 708253-47-8

1-(3-Fluorophenyl)butan-1-amine

Cat. No.: B1397414
CAS No.: 708253-47-8
M. Wt: 167.22 g/mol
InChI Key: YVAAOXFAYOJLEF-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)butan-1-amine is an organic compound characterized by a fluorophenyl group attached to a butan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)butan-1-amine can be synthesized through several methods, including the reduction of corresponding nitro compounds or the reductive amination of aldehydes or ketones. One common approach involves the reaction of 3-fluorobenzaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors under controlled conditions. The process involves the careful handling of reactants and the use of catalysts to ensure high yield and purity. The reaction is often carried out under an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)butan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The nitro group can be reduced to form the amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as hydrogen gas (H₂) and palladium on carbon (Pd/C) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 1-(3-Fluorophenyl)butan-1-one

  • Reduction: this compound

  • Substitution: Various derivatives depending on the substituent used.

Scientific Research Applications

1-(3-Fluorophenyl)butan-1-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

1-(3-Fluorophenyl)butan-1-amine is similar to other fluorinated amines, such as 1-(3-fluorophenyl)ethan-1-amine and 1-(3-fluorophenyl)propan-1-amine. These compounds share the fluorophenyl group but differ in the length of the alkyl chain attached to the amine group. The presence of the fluorine atom can significantly affect the chemical and biological properties of these compounds.

Comparison with Similar Compounds

  • 1-(3-Fluorophenyl)ethan-1-amine

  • 1-(3-Fluorophenyl)propan-1-amine

  • 1-(3-Fluorophenyl)butan-1-one

  • 1-(3-Fluorophenyl)cyclopropanamine

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Properties

IUPAC Name

1-(3-fluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAAOXFAYOJLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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